molecular formula C11H18N2O4 B087025 1,3-Di-morpholin-4-yl-propane-1,3-dione CAS No. 10256-01-6

1,3-Di-morpholin-4-yl-propane-1,3-dione

Cat. No. B087025
CAS RN: 10256-01-6
M. Wt: 242.27 g/mol
InChI Key: DPNZFWSVHKTMAF-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of related morpholine derivatives involves multiple steps, including the use of glycine and bromoacetyl bromide to produce morpholine-2,5-dione. The synthesis conditions, such as the pH value and reactant dropping rate, significantly influence the yield. Optimizing these conditions, such as maintaining a pH value of 8 and a dropping rate of 0.007 mol/h, can result in a total reaction yield of 33% or more (Zhou De-cai, 2011).

Molecular Structure Analysis Morpholine derivatives exhibit a broad spectrum of biological activities, indicating their potential in pharmacological applications. The structure of these compounds is crucial for their activity. For instance, the molecular structure of morpholine derivatives, confirmed through techniques like IR, 1H NMR, and 13C NMR, plays a key role in their chemical behavior and biological activity (D. Yancheva et al., 2012).

Chemical Reactions and Properties Morpholine derivatives participate in various chemical reactions, including cyclization and acylation. These reactions are influenced by factors such as pH and reactant concentration. The chemical properties, such as reactivity and stability, depend on the specific structure of the morpholine derivative (Zhou De-cai, 2011).

Scientific Research Applications

Synthesis and Molecular Structure

  • Regioselective and Diastereoselective Synthesis : A study by Cao, Sun, and Yan (2018) demonstrated the use of morpholine in a three-component reaction to synthesize functionalized 1,5-methanoindeno[1,2-d]azocines, showcasing its utility in creating complex molecular structures (Cao, Sun, & Yan, 2018).
  • Efficient Synthesis of Spiroheterocycles : Gao et al. (2017) reported the development of a process using 1-morpholinobutane-1,3-dione for the preparation of spiroheterocycles compounds, highlighting its role in synthesizing structurally complex compounds (Gao et al., 2017).
  • Study of Fragmentation in Mass Spectrometry : Yosefdad, Valadbeigi, and Bayat (2020) researched the effect of hydration and structure on the fragmentation of bis-phthalimide derivatives, including morpholine-2,5-diones, in mass spectrometry, contributing to understanding the analytical applications of these compounds (Yosefdad, Valadbeigi, & Bayat, 2020).

Biological Activity and Pharmacological Potential

  • Xanthine Oxidase Inhibition and Anti-inflammatory Effects : Šmelcerović et al. (2013) studied morpholine-diones derivatives for inhibitory activity against xanthine oxidase and their anti-inflammatory response, indicating potential therapeutic applications (Šmelcerović et al., 2013).
  • Effects on Bone Cell Viability and Proliferation : Vukelić-Nikolić et al. (2015) explored the effects of cyclodidepsipeptides, including morpholine-2,5-diones, on the viability and proliferation of bone cells, contributing to our understanding of their biological effects (Vukelić-Nikolić et al., 2015).

Chemical Synthesis and Characterization

  • Synthesis of Sulfur-Transfer Agents : Klose, Reese, and Song (1997) described the preparation of 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione, showcasing the compound's role in the synthesis of sulfur-transfer agents (Klose, Reese, & Song, 1997).
  • Synthesis and Antimicrobial Activity : Yancheva et al. (2012) synthesized and studied the antimicrobial activity of 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, contributing to the understanding of its potential pharmacological properties (Yancheva et al., 2012).

Photophysical Properties

  • Photoluminescence of Europium Complexes : Wang et al. (2013) investigated the photoluminescence behavior of europium (III) ternary complexes with β-diketones, including morpholine-dione derivatives, shedding light on their photophysical applications (Wang et al., 2013).

properties

IUPAC Name

1,3-dimorpholin-4-ylpropane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c14-10(12-1-5-16-6-2-12)9-11(15)13-3-7-17-8-4-13/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNZFWSVHKTMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30907699
Record name 1,3-Bis(morpholin-4-yl)propane-1,3-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di-morpholin-4-yl-propane-1,3-dione

CAS RN

10256-01-6
Record name MLS002695225
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Record name 1,3-Bis(morpholin-4-yl)propane-1,3-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Malonyldimorpholine
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